

# Application Notes and Protocols for PF-04634817 Succinate in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PF-04634817 succinate*

Cat. No.: *B3028504*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-04634817 succinate** is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.<sup>[1][2]</sup> These receptors and their ligands, particularly CCL2 (MCP-1) and CCL5 (RANTES), are key mediators of inflammatory cell recruitment and have been implicated in the pathogenesis of various inflammatory and fibrotic diseases.<sup>[3][4]</sup> Notably, this compound has been investigated for its therapeutic potential in conditions such as diabetic nephropathy.<sup>[1][5][6]</sup> PF-04634817 demonstrates comparable potency for human and rodent CCR2, with an IC<sub>50</sub> of 20.8 nM in rats, while its potency for rodent CCR5 is 10-20 fold lower.<sup>[1]</sup> This document provides detailed application notes and protocols for the use of **PF-04634817 succinate** in mouse models of disease, with a focus on diabetic nephropathy.

## Mechanism of Action

PF-04634817 functions by blocking the binding of chemokine ligands to CCR2 and CCR5, thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment to sites of inflammation.<sup>[3][4]</sup> By antagonizing both receptors, PF-04634817 can effectively modulate the inflammatory response driven by these pathways.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of CCR2/CCR5 antagonism by PF-04634817.

## Recommended Dosage and Administration in Mouse Models

The following table summarizes the recommended dosage and administration of **PF-04634817 succinate** in a mouse model of diabetic nephropathy.

| Mouse Model          | Strain  | Dosage       | Administration Route | Dosing Frequency | Duration                                                     | Reference |
|----------------------|---------|--------------|----------------------|------------------|--------------------------------------------------------------|-----------|
| Diabetic Nephropathy | Nos3-/- | 30 mg/kg/day | Oral (in chow)       | Once daily       | 13 weeks (early intervention) or 7 weeks (late intervention) | [5]       |

## Experimental Protocols

### Protocol 1: Induction of Diabetic Nephropathy in Nos3-/- Mice

This protocol is adapted from studies investigating diabetic nephropathy in endothelial nitric oxide synthase (eNOS) deficient mice.[7]

#### Materials:

- Nos3-/- mice (C57BL/6 background)
- Streptozotocin (STZ)
- 0.1 M Sodium Citrate Buffer, pH 4.5
- Blood glucose meter and strips
- Insulin (optional, for animal welfare)

#### Procedure:

- At 8 weeks of age, induce diabetes by administering five consecutive daily intraperitoneal (IP) injections of STZ at a dose of 50 mg/kg.[7] Prepare the STZ solution fresh each day in cold 0.1 M sodium citrate buffer.

- Monitor blood glucose levels two weeks after the final STZ injection. Mice with blood glucose levels consistently above 300 mg/dL are considered diabetic.[7]
- For animal welfare, mice with fasting blood glucose levels exceeding 30 mmol/L can be administered 0.5 units of protophane insulin subcutaneously three times a week to maintain body weight.
- House the mice under standard conditions with ad libitum access to food and water.

[Click to download full resolution via product page](#)

**Figure 2:** Workflow for inducing diabetic nephropathy in *Nos3*<sup>-/-</sup> mice.

## Protocol 2: Oral Administration of PF-04634817 Succinate in Chow

This protocol is based on the methodology described for administering PF-04634817 in a diet admixture.[8]

Materials:

- **PF-04634817 succinate**
- Standard rodent chow (e.g., Purina 5008)
- A suitable vehicle for mixing (if necessary, though direct mixing with powdered chow is common)
- Precision balance
- Food mixer or blender

Procedure:

- Calculate the total amount of **PF-04634817 succinate** required based on the number of mice, the dosage (30 mg/kg/day), the average body weight of the mice, and the estimated daily food consumption (typically 3-5 g per mouse per day).
- It is crucial to ensure a homogenous mixture. This can be achieved by first mixing the calculated amount of the drug with a small portion of powdered chow and then gradually incorporating the rest of the powdered chow.
- If necessary, the chow can be re-pelleted after mixing. Alternatively, the powdered diet admixture can be provided in specialized food containers.
- Store the prepared chow in a cool, dark, and dry place to maintain the stability of the compound. For **PF-04634817 succinate** solutions, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[1] While stability in chow has not been explicitly detailed, minimizing exposure to light and heat is a standard precaution.
- Provide the medicated chow to the mice as their sole food source for the duration of the study.

- Monitor food intake and body weight regularly to ensure the intended dosage is being consumed and to assess for any adverse effects.

## Pharmacokinetics and Pharmacodynamics

### Pharmacokinetics:

While detailed pharmacokinetic studies of **PF-04634817 succinate** in mice are not extensively published in the public domain, human studies have shown that steady-state plasma concentrations are achieved after approximately one week of treatment.<sup>[9]</sup> In mouse studies, a dose of 30 mg/kg/day administered as a diet admix was estimated to achieve a target CCR2 coverage of over 90%, with plasma concentrations of the free drug reaching 250-300 nM.<sup>[8]</sup>

### Pharmacodynamics:

The pharmacodynamic effects of PF-04634817 can be assessed by monitoring biomarkers associated with CCR2/CCR5 signaling and inflammation.

- **Monocyte Reduction:** A key pharmacodynamic effect is the reduction of circulating monocytes. In mice, the 30 mg/kg/day dose led to an 80% reduction in total monocytes and a 92% reduction in the inflammatory monocyte subset.<sup>[8]</sup>
- **Serum MCP-1 Levels:** A marked and sustained increase in serum MCP-1 (CCL2) is observed with PF-04634817 treatment, which is thought to be due to the displacement of the chemokine from its receptor.<sup>[9]</sup>
- **Tissue Macrophage Infiltration:** A reduction in macrophage infiltration in the target tissue (e.g., glomeruli in diabetic nephropathy) is a primary indicator of efficacy.<sup>[8]</sup>
- **Inflammatory and Fibrotic Markers:** Downstream markers of inflammation and fibrosis in the target organ can also be assessed (e.g., renal TNF- $\alpha$ , CD68 expression).<sup>[8]</sup>

## Concluding Remarks

**PF-04634817 succinate** is a valuable tool for investigating the role of the CCR2/CCR5 axis in various disease models. The provided protocols offer a starting point for researchers utilizing this compound in mouse studies. It is recommended that investigators perform pilot studies to

determine the optimal dosage and administration route for their specific model and experimental conditions. Careful monitoring of both pharmacokinetic and pharmacodynamic parameters will be crucial for the successful application of **PF-04634817 succinate** in preclinical research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-04634817 succinate | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deficiency of Endothelial Nitric-Oxide Synthase Confers Susceptibility to Diabetic Nephropathy in Nephropathy-Resistant Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-04634817 Succinate in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028504#recommended-pf-04634817-succinate-dosage-for-mouse-models>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)